molecular formula C17H12BrNO2 B13999534 (3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanone CAS No. 10134-01-7

(3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanone

Katalognummer: B13999534
CAS-Nummer: 10134-01-7
Molekulargewicht: 342.2 g/mol
InChI-Schlüssel: PUBMUESNYBDJME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanone (CAS 10134-01-7) is a high-purity chemical building block of significant interest in medicinal and materials chemistry research. With a molecular formula of C 17 H 12 BrNO 2 and a molecular weight of 342.19 g/mol, this compound features a unique hybrid structure combining an isoquinoline heteroaromatic system with a brominated, methoxylated benzophenone core . The isoquinoline scaffold is a privileged structure in drug discovery, known for its wide range of biological activities, which include serving as a subunit-selective potentiator of NMDA receptors, and exhibiting antihypertensive, anti-inflammatory, and anticancer properties in related analogues . The strategic bromine substitution on the phenyl ring makes this molecule a versatile and valuable intermediate for further synthetic exploration via metal-catalyzed cross-coupling reactions, such as the Goldberg-Ullmann type coupling, enabling the construction of more complex molecular architectures . Beyond pharmaceutical research, derivatives of isoquinoline are increasingly investigated for their optical properties. This compound serves as a potential precursor for the development of novel organic fluorophores with applications in fluorescence imaging and materials science . This product is intended for research purposes only and is not approved for use in humans or animals.

Eigenschaften

CAS-Nummer

10134-01-7

Molekularformel

C17H12BrNO2

Molekulargewicht

342.2 g/mol

IUPAC-Name

(3-bromo-4-methoxyphenyl)-isoquinolin-1-ylmethanone

InChI

InChI=1S/C17H12BrNO2/c1-21-15-7-6-12(10-14(15)18)17(20)16-13-5-3-2-4-11(13)8-9-19-16/h2-10H,1H3

InChI-Schlüssel

PUBMUESNYBDJME-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)C2=NC=CC3=CC=CC=C32)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Key Intermediate: 1-(3-Bromo-4-methoxyphenyl)ethanone

The preparation of (3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanone typically starts with the synthesis of 1-(3-bromo-4-methoxyphenyl)ethanone , a crucial aromatic ketone intermediate.

  • Bromination and Hydroxylation : Starting from 1-(4-hydroxyphenyl)ethanone, bromination with N-bromosuccinimide (NBS) in the presence of sulfuric acid at 60 °C yields 1-(3,5-dibromo-4-hydroxyphenyl)ethanone with a yield of 92%.

  • Methylation : The hydroxy group is methylated using dimethyl sulfate and potassium carbonate in acetone under reflux conditions to afford 1-(3,5-dibromo-4-methoxyphenyl)ethanone in 95% yield.

  • Selective Debromination and Friedel-Crafts Acylation : Using 1-bromo-2-methoxybenzene as a starting material, Friedel-Crafts acylation with acetyl chloride and anhydrous aluminum chloride in carbon disulfide (CS2) at room temperature followed by refluxing for 2 hours produces 1-(3-bromo-4-methoxyphenyl)ethanone in 76% yield after recrystallization.

Preparation of Isoquinolin-1-yl Derivatives

The isoquinoline moiety is introduced via isoquinolin-1-yl derivatives, often synthesized through modified Pomeranz-Fritsch reactions and subsequent functional group transformations:

  • Synthesis of 1-Chloromethyl Isoquinolines : Starting from acetophenone derivatives, multi-component reactions with 2,2-dimethoxyethan-1-amine and 4-nitrophenyl azide in toluene at 100 °C yield dimethyl acetal-substituted triazoles. These are converted into triazolo[5,1-a]isoquinolines using concentrated sulfuric acid. Acid-catalyzed ring opening and treatment with thionyl chloride (SOCl2) afford 1-chloromethyl isoquinoline derivatives.

Coupling to Form (3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanone

The final coupling step involves the reaction of the prepared 1-(3-bromo-4-methoxyphenyl)ethanone with isoquinolin-1-yl derivatives:

  • Friedel-Crafts Acylation : The 1-(3-bromo-4-methoxyphenyl)ethanone undergoes Friedel-Crafts acylation with isoquinoline or its derivatives under Lewis acid catalysis (e.g., AlCl3) to form the ketone linkage between the aromatic ring and the isoquinoline moiety.

  • Alternative Methods : Some syntheses utilize reductive amination or alkylation strategies involving 1-chloromethyl isoquinolines and substituted acetophenones to yield the target compound.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Product/Intermediate Yield (%) Reference
Bromination of 1-(4-hydroxyphenyl)ethanone N-Bromosuccinimide, 60 °C, H2SO4 1-(3,5-Dibromo-4-hydroxyphenyl)ethanone 92
Methylation Dimethyl sulfate, K2CO3, acetone reflux 1-(3,5-Dibromo-4-methoxyphenyl)ethanone 95
Friedel-Crafts Acylation Acetyl chloride, AlCl3, CS2, reflux 1-(3-Bromo-4-methoxyphenyl)ethanone 76
Synthesis of 1-chloromethyl isoquinolines Multi-component reaction, H2SO4, SOCl2 1-Chloromethyl isoquinoline derivatives Not specified
Coupling (Friedel-Crafts or Alkylation) Lewis acid catalysis or alkylation with 1-chloromethyl isoquinolines (3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanone Not specified

Analytical Data Supporting the Synthesis

  • NMR Spectroscopy : The intermediates and final compounds are characterized by ^1H and ^13C NMR. For example, 1-(3-bromo-4-methoxyphenyl)ethanone shows characteristic aromatic proton signals and methyl ketone peaks. The isoquinoline moiety exhibits distinct aromatic resonances around 8–10 ppm.

  • Melting Points : The purified intermediates such as 1-(3-bromo-4-methoxyphenyl)ethanone have melting points reported around 192–193 °C, indicating high purity.

  • Chromatography : Flash column chromatography using silica gel with ethyl acetate/hexane mixtures is employed for purification at various stages.

Research Findings and Applications

  • The synthetic route to (3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanone is integral in the preparation of isoquinoline-based CXCR4 antagonists with potential anti-HIV activity, as demonstrated in recent medicinal chemistry studies.

  • The methodology allows for the introduction of various substituents on both the phenyl and isoquinoline rings, enabling structure-activity relationship (SAR) studies.

  • The use of selective bromination and methylation steps ensures regioselective functionalization critical for subsequent coupling reactions.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Ammonia (NH₃), primary or secondary amines

Major Products Formed

    Oxidation: Formation of (3-Hydroxy-4-methoxyphenyl)(isoquinolin-1-yl)methanone

    Reduction: Formation of (3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanol

    Substitution: Formation of (3-Amino-4-methoxyphenyl)(isoquinolin-1-yl)methanone

Wissenschaftliche Forschungsanwendungen

(3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Isoquinoline derivatives are known to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: It is used as a probe in biological studies to investigate the interactions of isoquinoline derivatives with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool in chemical biology to study the mechanisms of action of isoquinoline-based drugs and their effects on cellular pathways.

    Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.

Wirkmechanismus

The mechanism of action of (3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The isoquinoline moiety is known to bind to various biological targets, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thereby affecting the catalytic process. Additionally, the compound may interact with receptors, altering signal transduction pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Physical Properties

The following table compares physical properties and structural features of (3-bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanone with related compounds:

Compound Name Melting Point (°C) Key Substituents Bioactivity (IC50) Reference
(3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanone N/A Br (C3), OMe (C4), isoquinoline 11.55 nM (HepG2), 231.00 µg/mL (MCF-7)
(Isoquinolin-1-yl)(phenyl)methanone (6r) 74–75 None (simple phenyl) N/A
(4-Methoxyphenyl)(5,6,7-trimethoxyisoquinolin-1-yl)methanone (6t) 154–156 3×OMe (isoquinoline), OMe (phenyl) N/A
(3-Bromo-4-methoxyphenyl)(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methanone N/A 2×Br, OH, OMe 173.25 µg/mL (MCF-7)
(4-Bromo-2,5-dimethoxyphenyl)(phenyl)methanone N/A Br (C4), 2×OMe (phenyl) 31.50 µg/mL (HepG2)

Key Observations :

  • Halogenation : Bromine at the meta position (C3) enhances bioactivity compared to para -brominated analogs (e.g., 4-bromo derivatives in ).
  • Methoxy Groups : Increased methoxy substitution (e.g., 5,6,7-trimethoxy in 6t ) improves solubility but may reduce cell permeability due to higher polarity.
  • Melting Points : Simple phenyl analogs (e.g., 6r) exhibit lower melting points (74–75°C), while bulkier substituents (e.g., 6t) raise melting points significantly (154–156°C) .
Substituent Effects on Bioactivity
  • Bromine Position: Moving bromine from C3 to C2 (as in 6s: (2-bromophenyl)([1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanone ) reduces anticancer potency, likely due to steric hindrance in receptor binding.
  • Methoxy vs.
  • Isoquinoline Modifications: Derivatives with fused dioxolo rings (e.g., 6s ) show reduced cytotoxicity compared to unmodified isoquinoline analogs, suggesting that planarity of the heterocycle is critical for activity.

Biologische Aktivität

(3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H14BrNO2\text{C}_{16}\text{H}_{14}\text{Br}\text{N}\text{O}_{2}

This structure features a bromo-substituted phenyl group and an isoquinoline moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanone. In vitro assays have demonstrated its effectiveness against several cancer cell lines, particularly breast cancer cells. The compound exhibits moderate to high inhibitory activity, with IC50 values indicating significant antiproliferative effects.

Table 1: Anticancer Activity of (3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanone

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)15 - 63
SMMC-7721 (Liver)High
U-87 (Glioblastoma)Higher than MDA-MB-231

In a study focusing on the MDA-MB-231 cell line, it was found that compounds with similar structures exhibited IC50 values ranging from 15 to 63 µM, indicating moderate growth inhibition. The presence of hydroxyl groups in related compounds was noted to enhance their cytotoxicity compared to their bromo-substituted counterparts .

The mechanism by which (3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanone exerts its effects may involve several pathways:

  • Telomerase Inhibition : The compound has been shown to inhibit telomerase activity, which is crucial for the proliferation of many cancer cells. This inhibition leads to reduced tumor growth in xenograft models .
  • Microtubule Destabilization : Similar compounds have been reported to destabilize microtubules, leading to apoptosis in cancer cells. This suggests that (3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanone may also induce cell death through microtubule disruption .

Other Biological Activities

In addition to its anticancer properties, the compound has demonstrated antioxidant activity. Studies indicate that derivatives with similar structures possess significant radical scavenging capabilities, which could contribute to their overall therapeutic potential .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reference
(3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanoneModerate
Ascorbic Acid100-

Case Studies and Research Findings

Several case studies have focused on the synthesis and evaluation of compounds related to (3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanone:

  • Synthesis and Evaluation : A recent study synthesized various derivatives and evaluated their biological activities against different cancer cell lines. The results confirmed that modifications at specific positions significantly influenced their anticancer efficacy .
  • In Vivo Studies : In vivo studies using xenograft models revealed that the compound significantly inhibited tumor growth, supporting its potential as a therapeutic agent in oncology .

Q & A

Basic: What synthetic strategies are recommended for preparing (3-Bromo-4-methoxyphenyl)(isoquinolin-1-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a brominated methoxyphenyl moiety with an isoquinoline derivative. Key steps include:

  • Aryl Halide Activation : Use Suzuki-Miyaura or Ullmann coupling for bromo-aryl intermediates, optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and ligands .
  • Ketone Formation : Employ Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions (e.g., AlCl₃ as a Lewis acid) .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Optimization Parameters :
    • Temperature control (60–80°C for coupling reactions).
    • Solvent selection (e.g., DMF for polar aprotic conditions).
    • Monitoring by TLC or LC-MS to track intermediates.

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths (e.g., C–C ≈ 0.009 Å) and dihedral angles, confirming the spatial arrangement of the bromomethoxy and isoquinoline groups .
  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy protons (δ 3.8–4.0 ppm) and isoquinoline aromatic protons (δ 7.5–8.5 ppm).
    • ¹³C NMR : Confirm carbonyl carbon (δ ~190 ppm) and quaternary carbons adjacent to bromine .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₇H₁₂BrNO₂ requires exact mass 349.00 g/mol) .

Advanced: How can discrepancies in reported biological activities of structurally related methanone derivatives be systematically addressed?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural modifications. Strategies include:

  • Comparative Bioassays : Test the compound alongside analogs (e.g., fluorophenyl or chlorophenyl derivatives) under standardized conditions (e.g., IC₅₀ in cancer cell lines) .
  • Metabolic Stability Studies : Use human liver microsome (HLM) incubations to assess degradation pathways, as demonstrated for synthetic cannabinoid analogs .
  • In Silico Modeling : Apply molecular docking to compare binding affinities with targets (e.g., kinase enzymes), identifying substituent effects on activity .

Advanced: What computational approaches predict the electronic and photophysical properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate ground-state dipole moments (µg) and excited-state dipole moments (µe) using Gaussian09 with B3LYP/6-31G* basis sets .
  • Solvatochromic Shift Analysis : Measure UV-Vis spectra in solvents of varying polarity (e.g., cyclohexane to DMSO) to correlate Stokes shifts with solvent dielectric constants.
  • TD-DFT for Excited States : Simulate absorption/emission spectra to predict applications in optoelectronics or photodynamic therapy .

Basic: What experimental design considerations are essential for studying the compound’s stability under varying conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) to identify decomposition temperatures.
  • Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC, referencing benzophenone-based photostability protocols .
  • Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) at 37°C for 24–72 hours, quantifying unchanged compound by LC-MS .

Advanced: How can researchers resolve contradictions in mechanistic studies of methanone derivatives’ reactivity?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C–Br bond cleavage) .
  • Cross-Validation with Analogues : Synthesize and test derivatives lacking bromine or methoxy groups to isolate electronic vs. steric effects .
  • Advanced Spectroscopy : Use in situ FTIR or Raman to detect transient intermediates during reactions .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (refer to SDS for (3-Bromo-4-methylphenyl)methanol as a proxy) .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How does the introduction of a bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electrophilicity Enhancement : Bromine increases the electrophilic character of the aryl ring, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols .
  • Catalyst Compatibility : Pd-catalyzed couplings (e.g., Buchwald-Hartwig) require bulky ligands (XPhos) to prevent debromination .
  • Steric Effects : The 3-bromo-4-methoxy substitution may hinder access to the para position, necessitating microwave-assisted heating for improved yields .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.